molecular formula C9H7FN2S B8333904 2-(4-Fluoropyridin-2-yl)-5-methylthiazole

2-(4-Fluoropyridin-2-yl)-5-methylthiazole

Cat. No. B8333904
M. Wt: 194.23 g/mol
InChI Key: HPZWRZDOQPKYKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoropyridin-2-yl)-5-methylthiazole is a useful research compound. Its molecular formula is C9H7FN2S and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Fluoropyridin-2-yl)-5-methylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluoropyridin-2-yl)-5-methylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Fluoropyridin-2-yl)-5-methylthiazole

Molecular Formula

C9H7FN2S

Molecular Weight

194.23 g/mol

IUPAC Name

2-(4-fluoropyridin-2-yl)-5-methyl-1,3-thiazole

InChI

InChI=1S/C9H7FN2S/c1-6-5-12-9(13-6)8-4-7(10)2-3-11-8/h2-5H,1H3

InChI Key

HPZWRZDOQPKYKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)C2=NC=CC(=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a dry 10 mL Schlenk flask equipped with a stir bar and placed under N2 atmosphere was added 2-bromo-5-methylthiazole (244 mg, 1.37 mmol) in THF (5 mL). The flask was cooled to −78° C. To the solution was added n-butyllithium in hexanes (0.55 mL, 1.37 mmol). The solution was stirred for 15 minutes. To the solution was added zinc(II) chloride in THF (2.74 mL, 1.37 mmol). The solution was immediately allowed to warm to r.t. (using a r.t. water bath) with stirring for 30 min. To the solution was added 2-chloro-4-fluoropyridine (150 mg, 1.14 mmol), then Pd(dppf)Cl2 (42 mg, 0.057 mmol). The vial was placed in a 60° C. heating block with stirring for 2.25 h. The reaction solution was transfered to a 125 mL separatory funnel and was diluted with Et2O (20 mL). The solution was washed with sat. aq. NaHCO3 (20 mL). The aq. phase was extracted with EtOAc (25 mL). The combined organics were washed with brine (20 mL); dried over MgSO4; filtered; then concentrated in vacuo to afford an orange residue. This material was subjected to silica gel chromatography (hexanes:EtOAc, 100:0 to 80:20) to afford 2-(4-fluoropyridin-2-yl)-5-methylthiazole as a white solid (54 mg, 24%). 1H-NMR (400 MHz, CDCl3) δ 8.55 (dd, J=8.2, 5.4 Hz, 1H), 7.91-7.82 (m, 1H), 7.62-7.56 (m, 1H), 7.02 (ddd, J=8.2, 5.6, 2.5 Hz, 1H), 2.55 (d, J=1.3 Hz, 3H).
Quantity
42 mg
Type
catalyst
Reaction Step One
Quantity
244 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0.55 mL
Type
reactant
Reaction Step Three
Quantity
150 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Name
Quantity
2.74 mL
Type
solvent
Reaction Step Eight

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